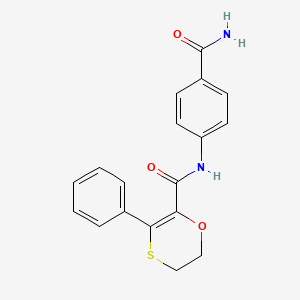
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of indazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone typically involves multi-step organic reactions. The starting materials may include 6-bromoindazole and pyrrolidinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: Reacting 6-bromoindazole with a suitable nucleophile to introduce the pyrrolidinylcarbonyl group.
Cyclization reactions: Forming the indazole ring structure through cyclization reactions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Automated synthesis: Using robotic systems for high-throughput synthesis.
化学反応の分析
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
1H-indazole derivatives: Compounds with similar indazole structures.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone moieties.
Uniqueness
1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
特性
分子式 |
C16H17BrN4O2 |
|---|---|
分子量 |
377.24 g/mol |
IUPAC名 |
1-(6-bromo-1H-indazol-3-yl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17BrN4O2/c17-11-3-4-12-13(8-11)18-19-15(12)21-9-10(7-14(21)22)16(23)20-5-1-2-6-20/h3-4,8,10H,1-2,5-7,9H2,(H,18,19) |
InChIキー |
JUJJNJOSJQNCRG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B12174313.png)
![methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate](/img/structure/B12174321.png)
![4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12174326.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174329.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12174355.png)
![4-fluoro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12174358.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B12174359.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B12174367.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12174368.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12174380.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12174382.png)


